An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-fluoro-2-iodophenacyl bromide
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-fluoro-2-iodophenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Overview
4-Bromo-3-fluoro-2-iodophenacyl bromide, a complex polyhalogenated aromatic ketone, represents a unique chemical entity poised for exploration in synthetic chemistry and drug discovery. Its structure is characterized by a phenacyl bromide core, a potent alkylating agent, which is further functionalized with a dense arrangement of three different halogen atoms—bromine, fluorine, and iodine—on the phenyl ring. This specific substitution pattern (4-bromo, 3-fluoro, 2-iodo) creates a molecule with distinct electronic and steric properties, suggesting a rich and nuanced reactivity profile.
The presence of the α-bromoketone moiety makes it a highly reactive electrophile, ideal for introducing the substituted phenyl group into various molecular scaffolds.[1][2] Concurrently, the ortho-iodo and para-bromo substituents on the aromatic ring serve as valuable handles for a variety of metal-catalyzed cross-coupling reactions, enabling further molecular elaboration. The fluorine atom at the meta position adds another layer of complexity, influencing the molecule's polarity, metabolic stability, and binding interactions—a feature of significant interest in medicinal chemistry.
This guide provides a predictive but comprehensive analysis of the physicochemical properties, spectroscopic signature, and chemical reactivity of 4-Bromo-3-fluoro-2-iodophenacyl bromide. The information herein is synthesized from foundational chemical principles and data from structurally analogous compounds, offering a robust framework for researchers aiming to utilize this versatile chemical tool.
Molecular Structure and Identity:
-
IUPAC Name: 2-Bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethan-1-one
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Molecular Formula: C₈H₄Br₂FIO
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Molecular Weight: 453.83 g/mol
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CAS Number: Not available (as of the latest update)
Caption: Molecular structure of 4-Bromo-3-fluoro-2-iodophenacyl bromide.
Section 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| Physical State | Crystalline solid at room temperature. | The high molecular weight (453.83 g/mol ) and planar aromatic structure promote strong intermolecular forces (van der Waals, dipole-dipole), favoring a solid state. Analogous compounds like 4-bromophenacyl bromide are crystalline solids.[3][4] |
| Melting Point | High; estimated >120 °C. | The extensive halogenation significantly increases the molecular weight and polarizability, leading to a higher melting point compared to simpler phenacyl bromides (e.g., 4-bromophenacyl bromide, m.p. 107-111 °C).[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Acetone, DMSO, THF). | The molecule is large and predominantly non-polar despite the C=O and C-F bonds. It is expected to be soluble in solvents with similar polarity. Its insolubility in water is typical for polyhalogenated aromatic compounds.[4] |
| LogP (Octanol/Water) | High; estimated > 4.0. | The numerous halogen atoms contribute significantly to the lipophilicity of the molecule. The calculated XLogP3 for a similar tribromo-fluoro-phenacyl bromide is 3.9, suggesting a high value for this compound as well.[5] |
| Appearance | Likely a white to pale yellow or off-white crystalline solid. | Many phenacyl bromide derivatives and polyhalogenated aromatics appear as white or slightly colored solids.[4] |
| Stability | Stable under standard laboratory conditions when protected from light and moisture. Decomposes upon exposure to strong bases, nucleophiles, and high heat. Light-sensitive. | The α-bromoketone functional group is susceptible to nucleophilic attack and elimination reactions.[2] Similar compounds are often stored under inert gas and refrigerated to prevent degradation.[6] |
Section 3: Predicted Spectroscopic Profile
The unique arrangement of atoms in 4-Bromo-3-fluoro-2-iodophenacyl bromide will produce a distinct spectroscopic fingerprint. The following predictions are based on established principles of NMR, MS, and IR spectroscopy for halogenated aromatic ketones.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~4.5-4.8 ppm (s, 2H): This singlet corresponds to the two protons of the bromomethyl group (-COCH₂Br). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
-
δ ~7.5-8.0 ppm (m, 2H): The aromatic region will display a complex multiplet pattern corresponding to the two remaining protons on the phenyl ring. The precise shifts and coupling constants will be influenced by all four substituents.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~185-190 ppm: The carbonyl carbon (C=O) will appear significantly downfield.
-
δ ~120-145 ppm: A complex set of signals will be observed for the six aromatic carbons. The carbon attached to iodine (C-I) will likely be the most upfield among the substituted carbons due to the heavy atom effect. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).
-
δ ~30-35 ppm: The bromomethyl carbon (-CH₂Br) will appear in the aliphatic region.
-
-
¹⁹F NMR (470 MHz, CDCl₃):
-
A single resonance is expected, likely appearing as a multiplet due to coupling with the adjacent aromatic protons.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in approximately 1:1 natural abundance). This will result in three major peaks at m/z values corresponding to [C₈H₄⁷⁹Br₂FIO]⁺, [C₈H₄⁷⁹Br⁸¹BrFIO]⁺, and [C₈H₄⁸¹Br₂FIO]⁺ in a 1:2:1 intensity ratio.
-
Key Fragmentation Patterns:
-
Loss of Br• (m/z -79/81) from the bromomethyl group.
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Loss of •CH₂Br (m/z -93/95) to give the substituted benzoyl cation, which will also exhibit a Br isotopic pattern.
-
Loss of CO (m/z -28).
-
Infrared (IR) Spectroscopy
-
~1700-1720 cm⁻¹ (strong): A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration.
-
~1550-1600 cm⁻¹ (medium): Aromatic C=C stretching vibrations.
-
~1200-1250 cm⁻¹ (strong): C-F stretching vibration.
-
~600-700 cm⁻¹ (medium): C-Br and C-I stretching vibrations.
Section 4: Core Reactivity and Mechanistic Considerations
The reactivity of 4-Bromo-3-fluoro-2-iodophenacyl bromide is defined by its bifunctional nature: the highly electrophilic α-bromoketone and the polyhalogenated aromatic ring, which is primed for cross-coupling reactions.
Reactivity of the α-Bromoketone Moiety
The primary site of reactivity is the carbon atom bearing the bromine in the phenacyl group. The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly susceptible to nucleophilic attack.[1]
-
Sₙ2 Nucleophilic Substitution: This is the most prominent reaction pathway. The compound will readily react with a wide range of soft and hard nucleophiles (e.g., amines, thiols, carboxylates, enolates) to displace the bromide ion.[10] This reaction is fundamental to its use as an alkylating agent for introducing the complex aromatic moiety into other molecules and is a cornerstone for the synthesis of various heterocycles like thiazoles and furans.[2][11]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives after workup.[2]
-
Darzens Condensation: Reaction with aldehydes or ketones in the presence of a base can lead to the formation of an epoxide, known as the Darzens reaction.[2]
Caption: Key reactivity pathways for 4-Bromo-3-fluoro-2-iodophenacyl bromide.
Reactivity of the Aromatic Ring
The C-I and C-Br bonds on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for potential sequential, site-selective functionalization.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.
This dual reactivity makes the compound a powerful building block for constructing complex molecules with a high degree of substitution.
Section 5: Proposed Analytical and Purification Workflow
Ensuring the purity of 4-Bromo-3-fluoro-2-iodophenacyl bromide is critical for its successful application in synthesis and biological assays. A standard workflow would involve chromatographic purification followed by rigorous analytical characterization. Traditional analytical methods for polyhalogenated aromatic compounds include HPLC and GC/MS.[12][13][14]
Step-by-Step Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or scan from 200-400 nm with PDA).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The identity can be further confirmed by coupling the HPLC to a mass spectrometer (LC-MS).
Caption: Proposed workflow for purification and analysis.
Section 6: Safety, Handling, and Storage
DANGER: 4-Bromo-3-fluoro-2-iodophenacyl bromide is predicted to be a highly toxic, corrosive, and lachrymatory compound based on the known hazards of its core structure, phenacyl bromide.[15][16][17] Extreme caution must be exercised during handling.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[16]
-
Eye/Face Protection: Use a face shield and safety glasses approved under standards such as NIOSH (US) or EN 166 (EU).[16]
-
Skin and Body Protection: Wear a full chemical-resistant suit.[16]
-
Respiratory Protection: Use a full-face respirator with an appropriate combination filter (e.g., ABEK-P3) or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures.
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[16][17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]
-
Section 7: References
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-844. [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
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MDPI. (2021, June 2). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules. [Link]
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IntechOpen. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. In Current Air Quality Issues. [Link]
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YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
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MSpace - University of Manitoba. (2024, January 2). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. Retrieved from [Link]
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Glaser, R., Chen, N., et al. (2004). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Scholars' Mine. [Link]
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Wiley Science Solutions. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
Nejad, A., et al. (2014). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 19(11), 17643-17658. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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YouTube. (2021, September 7). NMR spectrum of acetophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
PubChem. (n.d.). 2',3'-Dibromo-4'-fluorophenacyl bromide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 4-Bromo-3-fluorophenol. Retrieved from [Link]
-
Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Retrieved from
-
Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Retrieved from
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]
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